Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate
Description
Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate (CID 132377020) is a thiophene-based derivative with the molecular formula C₇H₉NO₄S₂ . Its structure features a thiophene ring substituted with:
- A methyl group at position 2,
- A sulfamoyl group (-SO₂NH₂) at position 5,
- A methyl ester (-COOCH₃) at position 3.
The compound’s SMILES notation is CC1=C(C=C(S1)S(=O)(=O)N)C(=O)OC, and its InChIKey is HTVBYKVRMRFZDZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVBYKVRMRFZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172050-31-4 | |
| Record name | methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate typically involves the condensation of appropriate thiophene precursors. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH). This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate serves as a valuable reagent in organic synthesis. Its structure allows for various chemical transformations, including:
- Electrophilic Substitution : The compound can participate in electrophilic aromatic substitution reactions, which are critical for synthesizing more complex organic molecules.
- Functional Group Transformations : It can undergo oxidation and reduction reactions, leading to the formation of different functional groups that are useful in creating diverse chemical entities.
Research into the biological activities of this compound suggests several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : Investigations are ongoing to determine whether it can modulate inflammatory responses, which would be beneficial in treating various inflammatory diseases.
- Interactions with Biomolecules : Initial findings suggest potential interactions with specific enzymes or receptors, influencing metabolic processes or signaling pathways within cells.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |
| 5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group on thiophene | May exhibit different solubility and reactivity |
| Methyl 3-sulfamoylthiophene-2-carboxylate | Different position of the sulfamoyl group | Distinct reactivity patterns due to different substituents |
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfamoyl group can enhance the compound’s binding affinity to target proteins, while the thiophene ring provides structural stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three key structural analogs are discussed below, highlighting differences in substituents, functional groups, and properties.
Table 1: Structural Comparison
Functional Group Analysis
Sulfamoyl vs. Chlorosulfonyl Groups
- Sulfamoyl (-SO₂NH₂) : Present in the target compound, this group is polar and participates in hydrogen bonding. It is commonly associated with antibacterial activity in sulfonamide drugs .
- Chlorosulfonyl (-SO₂Cl) : Found in the analog from , this group is highly reactive due to the electronegative chlorine atom, making it a precursor for nucleophilic substitution reactions. It increases molecular weight and lipophilicity compared to the sulfamoyl group .
Ester Groups
- Methyl Ester (-COOCH₃) : The target compound and ’s analog use methyl esters, which are less lipophilic than ethyl esters. This may enhance metabolic stability.
- Ethyl Ester (-COOCH₂CH₃) : The analog in has an ethyl ester, which increases lipophilicity (higher logP) and may prolong half-life in vivo .
Additional Substituents
- Amino Group (-NH₂): In ’s analog, this group enables hydrogen bonding and salt formation, improving solubility in acidic environments .
Physicochemical Properties (Inferred)
Table 2: Property Comparison
Biological Activity
Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a sulfamoyl group and a carboxylate moiety. This unique structure is responsible for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 218.24 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group enhances binding affinity to target proteins, potentially inhibiting specific enzymes involved in various biological pathways.
- Antimicrobial Activity : The compound has shown efficacy against a range of microorganisms by disrupting cellular processes.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.83 µM |
These findings indicate that the compound possesses potent antimicrobial activity comparable to established antibiotics .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized novel thiophene derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that the compound exhibited significant antibacterial effects against clinical strains of E. coli and Pseudomonas aeruginosa .
- Cell Line Studies : In a cytotoxicity assay using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3), this compound showed lower toxicity compared to other tested compounds, suggesting its potential for therapeutic applications .
- Molecular Docking Studies : Computational studies have indicated strong binding interactions between this compound and key residues in target proteins such as DNA gyrase, which is crucial for its antibacterial activity .
Q & A
Q. What are the established synthetic routes for Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via thiophene ring formation using the Gewald reaction, which involves cyclization of ketones or aldehydes with sulfur and cyanoacetates. Key steps include optimizing temperature (60–80°C) and catalyst selection (e.g., morpholine or piperidine) to enhance sulfamoyl group incorporation. Purification often involves column chromatography or recrystallization to achieve >95% purity . Building-block approaches, such as functionalizing pre-formed thiophene cores with sulfamoyl groups, are also documented, though yields may vary due to steric hindrance .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Confirm the thiophene backbone (δ 6.8–7.2 ppm for aromatic protons) and ester/sulfonamide substituents (δ 3.7–4.0 ppm for methyl ester; δ 2.8–3.1 ppm for sulfamoyl NH2) .
- FT-IR : Key peaks include ~1700 cm⁻¹ (ester C=O) and ~1330/1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are used to assess purity, with retention times calibrated against standards .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the sulfamoyl group, predicting preferential reactivity at the 5-position of the thiophene ring. Molecular electrostatic potential maps highlight nucleophilic attack sites .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for sulfonamide-containing thiophenes?
Discrepancies in bond angles or torsional strain (e.g., sulfamoyl group orientation) can arise from polymorphism or twinning. Use SHELXL for refinement with high-resolution (<1.0 Å) data to resolve disorder. ORTEP-3 visualizes thermal ellipsoids, aiding in identifying anisotropic displacement artifacts .
Q. How does the sulfamoyl group influence the compound’s pharmacokinetic properties in drug discovery?
The sulfamoyl moiety enhances solubility via hydrogen bonding but may reduce membrane permeability. LogP values (calculated ~2.1) suggest moderate lipophilicity. In vitro assays (e.g., Caco-2 permeability) and metabolic stability studies (microsomal incubation) are critical for optimizing bioavailability .
Q. What safety protocols are critical when handling sulfonamide derivatives in laboratory settings?
- PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory. Avoid skin contact due to potential sensitization .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of fine powders.
- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .
Methodological Tables
Q. Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Gewald Reaction | Cyanoacetate, S8, morpholine | 65–75 | >95 | |
| Post-functionalization | Thiophene core + ClSO2NH2 | 40–50 | 90–95 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Functional Group |
|---|---|---|
| 1H NMR | δ 3.89 (s, 3H, COOCH3) | Methyl ester |
| FT-IR | 1345 cm⁻¹ (S=O asymmetric stretch) | Sulfonamide |
| HPLC | tR = 8.2 min (70:30 ACN:H2O) | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
